Antibacterial agent 210

Description

Properties

IUPAC Name |

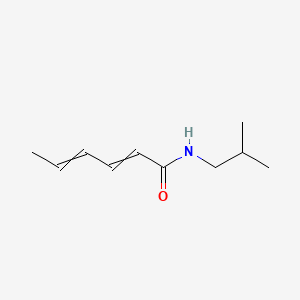

(2E,4E)-N-(2-methylpropyl)hexa-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-4-5-6-7-10(12)11-8-9(2)3/h4-7,9H,8H2,1-3H3,(H,11,12)/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXYPSWRPDLKGG-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65937-49-7 | |

| Record name | (2E,4E)-N-(2-methylpropyl)hexa-2,4-dienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 210

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 210, also identified as compound A9, is a novel amide derivative that functions as a quorum sensing inhibitor (QSI) in the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with key regulatory proteins of the P. aeruginosa quorum sensing (QS) systems. The primary mechanism involves the inhibition of the LasR and PqsR transcriptional regulators, with a pronounced affinity for PqsR. This inhibitory action disrupts the intricate QS network, leading to a significant reduction in the expression of virulence factors and biofilm formation. This document provides a comprehensive overview of the available data, detailed experimental methodologies for assessing QS inhibition, and visual representations of the pertinent signaling pathways.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a formidable human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its pathogenicity is intricately regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa is primarily composed of three interconnected systems: the las, rhl, and pqs systems.

-

The las System: This system is considered the master regulator of the QS cascade. It is composed of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR. Upon binding to 3-oxo-C12-HSL at high cell densities, LasR activates the expression of a suite of virulence genes, including those encoding for proteases and elastases, and also positively regulates the rhl and pqs systems.

-

The rhl System: This system consists of the RhlI synthase, responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR. The RhlR-C4-HSL complex controls the production of additional virulence factors, such as pyocyanin (B1662382) and rhamnolipids, which are crucial for biofilm formation and host tissue damage.

-

The pqs System: This system utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, with the Pseudomonas Quinolone Signal (PQS) being a key autoinducer. The pqs system is regulated by PqsR (also known as MvfR) and is involved in the control of virulence factors like pyocyanin and is integrated with the las and rhl systems.

Given the central role of QS in orchestrating P. aeruginosa virulence, its inhibition presents a promising anti-virulence strategy that is less likely to induce resistance compared to traditional bactericidal antibiotics.

Mechanism of Action of this compound (Compound A9)

This compound (compound A9) is an amide derivative specifically designed to interfere with the QS systems of P. aeruginosa.[1] Its primary mechanism of action is the inhibition of the transcriptional regulators LasR and PqsR.[1]

Dual Inhibition of LasR and PqsR

Research indicates that this compound targets both the LasR and PqsR proteins, which are critical nodes in the QS network.[1] However, it exhibits a preferential inhibitory activity towards PqsR.[1] By binding to these receptors, compound A9 likely acts as a competitive antagonist, preventing the binding of their cognate autoinducers (3-oxo-C12-HSL for LasR and PQS for PqsR). This disruption prevents the conformational changes in LasR and PqsR that are necessary for them to bind to their target DNA promoters and activate the transcription of virulence genes.

The dual-targeting nature of this compound is advantageous, as it can simultaneously downregulate multiple virulence pathways controlled by both the las and pqs systems, potentially leading to a more profound anti-virulence effect.

Signaling Pathway Disruption

The binding of this compound to LasR and PqsR initiates a cascade of downstream effects, effectively silencing a significant portion of the QS regulon.

Caption: Inhibition of LasR and PqsR by this compound.

Quantitative Data

The efficacy of this compound has been quantified through various biological assays. The following tables summarize the key findings from a seminal study on this compound.

Table 1: Inhibition of QS-Related Gene Expression

| Target Gene | Reporter Fusion | Inhibition by Compound A9 (%) |

| lasB | lasB-gfp | Data not available |

| rhlA | rhlA-gfp | Data not available |

| pqsA | pqsA-gfp | Data not available |

| Note: Specific quantitative values for the percentage of inhibition were not available in the public domain at the time of this report. The original research article should be consulted for these precise figures. |

Table 2: Reduction of Virulence Factor Production

| Virulence Factor | Assay | Reduction by Compound A9 (%) |

| Pyocyanin | Pyocyanin Quantification | Data not available |

| Elastase | Elastin-Congo Red Assay | Data not available |

| Biofilm Formation | Crystal Violet Staining | Data not available |

| Note: Specific quantitative values for the percentage of reduction were not available in the public domain at the time of this report. The original research article should be consulted for these precise figures. |

Table 3: Binding Affinity

| Target Protein | Method | Binding Affinity (KD) |

| LasR | Surface Plasmon Resonance (SPR) | Data not available |

| PqsR | Surface Plasmon Resonance (SPR) | Data not available |

| Note: Specific quantitative values for binding affinity were not available in the public domain at the time of this report. The original research article should be consulted for these precise figures. |

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the mechanism of action of quorum sensing inhibitors like this compound.

Reporter Gene Assays for QS Inhibition

Objective: To quantify the inhibitory effect of a compound on the expression of QS-regulated genes.

Methodology:

-

Strains and Plasmids: Utilize P. aeruginosa strains carrying plasmid-based transcriptional fusions of QS-regulated promoters (e.g., lasB, rhlA, pqsA) to a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase).

-

Culture Conditions: Grow the reporter strains in a suitable medium (e.g., LB broth) to the early exponential phase.

-

Compound Treatment: Aliquot the bacterial cultures into a 96-well microtiter plate and add serial dilutions of the test compound (this compound). Include appropriate controls (vehicle control, positive control with a known QSI).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period to allow for gene expression.

-

Measurement: Measure the reporter signal (fluorescence for GFP at Ex/Em wavelengths of ~485/520 nm or luminescence for luciferase). Simultaneously, measure the optical density at 600 nm (OD600) to normalize for bacterial growth.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control after normalizing the reporter signal to cell density.

Caption: Workflow for a Quorum Sensing Reporter Gene Assay.

Virulence Factor Inhibition Assays

Objective: To measure the inhibition of pyocyanin production.

Methodology:

-

Culture: Grow P. aeruginosa PAO1 in a pyocyanin-promoting medium (e.g., King's A medium) with and without the test compound.

-

Extraction: Centrifuge the cultures and extract pyocyanin from the supernatant with chloroform, followed by re-extraction into an acidic aqueous solution (0.2 M HCl).

-

Quantification: Measure the absorbance of the acidified pyocyanin solution at 520 nm.

-

Calculation: Quantify the pyocyanin concentration and calculate the percentage of inhibition.

Objective: To determine the effect on elastase activity.

Methodology:

-

Supernatant Preparation: Culture P. aeruginosa PAO1 with the test compound and collect the cell-free supernatant.

-

Reaction: Mix the supernatant with Elastin-Congo Red (ECR) substrate and incubate.

-

Measurement: Stop the reaction and pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm, which corresponds to the solubilized Congo Red due to elastase activity.

-

Analysis: Calculate the percentage of elastase inhibition.

Objective: To assess the inhibition of biofilm formation.

Methodology:

-

Biofilm Growth: Grow P. aeruginosa PAO1 in a 96-well microtiter plate with the test compound under static conditions to allow for biofilm formation.

-

Washing: Discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Stain the adherent biofilm with 0.1% crystal violet solution.

-

Solubilization: Wash away the excess stain and solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: Measure the absorbance of the solubilized stain at ~590 nm.

-

Analysis: Determine the percentage of biofilm inhibition.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity of the compound to its target proteins.

Methodology:

-

Protein Immobilization: Immobilize the purified target protein (LasR or PqsR) onto an SPR sensor chip.

-

Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein.

-

Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

References

"synthesis and characterization of Antibacterial agent 210"

An In-depth Technical Guide to the Synthesis and Characterization of Penicillin G

This technical guide provides a comprehensive overview of the synthesis, characterization, mechanism of action, and antibacterial activity of Penicillin G (benzylpenicillin). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support research in antibacterial agents.

The commercial production of Penicillin G is primarily achieved through a biosynthetic process involving the fermentation of the fungus Penicillium chrysogenum.[1] While total chemical synthesis is possible, it is not economically viable for large-scale production.[1] The biosynthesis begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1][2][3] The key enzyme, ACV synthetase (ACVS), condenses these amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]

The general workflow for the production and isolation of Penicillin G is outlined below.

References

In Vitro Antibacterial Spectrum of Agent 210: A Technical Guide

Disclaimer: As of December 2025, publicly available data on the broad-spectrum in vitro antibacterial activity of a compound designated "Agent 210" is limited. Scientific literature primarily identifies an "Antibacterial agent 210 (compound A9)" as a quorum sensing inhibitor with targeted activity against Pseudomonas aeruginosa. This guide will present the known information on this specific agent and provide a comprehensive overview of the standard methodologies for determining the in vitro antibacterial spectrum of a novel compound, which can be applied to Agent 210 as more data becomes available.

Introduction to Agent 210 (Compound A9)

This compound (also referred to as compound A9) is an amide derivative identified as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa.[1][2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, this system regulates the expression of virulence factors and biofilm formation.[4][5][6][7]

The primary mechanism of action for Agent 210 is the inhibition of quorum sensing systems by binding to the LasR and PqsR proteins, with a particular affinity for PqsR.[1][2][3] By disrupting these signaling pathways, Agent 210 can attenuate the pathogenicity of P. aeruginosa without directly killing the bacteria, which may reduce the selective pressure for resistance development.

Quantitative Data on Antibacterial Activity

Due to the targeted nature of its known activity, a comprehensive Minimum Inhibitory Concentration (MIC) profile of Agent 210 against a wide range of bacterial species is not currently available. For a novel antibacterial agent, such data would typically be presented as follows.

Table 1: Hypothetical In Vitro Antibacterial Spectrum of a Novel Agent

| Bacterial Species | Strain | MIC (µg/mL) |

| Gram-Positive | ||

| Staphylococcus aureus | ATCC 29213 | 4 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 |

| Enterococcus faecalis | ATCC 29212 | 16 |

| Streptococcus pneumoniae | ATCC 49619 | 2 |

| Gram-Negative | ||

| Escherichia coli | ATCC 25922 | 8 |

| Klebsiella pneumoniae | ATCC 13883 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 |

| Acinetobacter baumannii | ATCC 19606 | 64 |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial spectrum of a compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11]

Materials:

-

Test agent (e.g., Agent 210) stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

-

-

Preparation of Antimicrobial Dilutions:

-

Perform serial two-fold dilutions of the test agent in CAMHB in the 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (containing the antimicrobial dilutions and a growth control well with no agent) with the prepared bacterial suspension.

-

Include a sterility control well containing only uninoculated broth.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

-

Determination of MIC:

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is considered a reference standard for MIC testing.[15][16][17][18]

Materials:

-

Test agent stock solution

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Inoculator

Procedure:

-

Preparation of Agar Plates with Antimicrobial Agent:

-

Prepare serial dilutions of the test agent.

-

Add a specific volume of each antimicrobial dilution to molten MHA (maintained at 45-50°C).

-

Pour the agar into sterile Petri dishes and allow them to solidify.[12]

-

-

Preparation of Bacterial Inoculum:

-

Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, apply a standardized spot of each bacterial suspension onto the surface of the agar plates (including a control plate with no antimicrobial agent).

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacterium on the agar surface.

-

Visualizations

The following diagrams illustrate the experimental workflow and the known signaling pathway of Agent 210.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Inhibition of P. aeruginosa Quorum Sensing by Agent 210.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Agar dilution - Wikipedia [en.wikipedia.org]

- 18. taylorfrancis.com [taylorfrancis.com]

"discovery and isolation of Antibacterial agent 210"

An in-depth analysis of "Antibacterial Agent 210," also identified in scientific literature as "compound A9," reveals its role as a synthetically derived quorum sensing inhibitor targeting the human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the experimental protocols utilized in its evaluation. The agent was developed as part of a broader study to synthesize novel amide derivatives to interfere with bacterial communication systems, thereby reducing virulence without exerting direct bactericidal pressure, a strategy aimed at mitigating the development of antibiotic resistance.

Discovery and Synthesis

This compound (compound A9) was not isolated from a natural source but was chemically synthesized as part of a library of thirty-one amide derivatives.[1] The objective of its design was to create novel molecules capable of inhibiting the sophisticated quorum sensing (QS) systems of P. aeruginosa, which are critical for coordinating the expression of virulence factors and biofilm formation.[1]

Experimental Protocol: Synthesis of Compound A9

While the precise multi-step synthesis pathway is proprietary to the research group, a general methodology for the creation of such amide derivatives involves the following representative steps:

-

Starting Material Activation: A carboxylic acid precursor is activated, typically by conversion to an acyl chloride using an agent like thionyl chloride (SOCl₂), or by using a peptide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Amide Bond Formation: The activated carboxylic acid is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and by-products. The crude product is then purified, typically using flash column chromatography on silica (B1680970) gel with a suitable solvent gradient (e.g., ethyl acetate/hexane).

-

Structure Verification: The final structure and purity of the synthesized compound A9 are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action

This compound functions by disrupting the quorum sensing circuitry of P. aeruginosa. This bacterium possesses multiple interconnected QS systems, with the Las and Pqs systems being primary regulators of virulence. Compound A9 has been shown to inhibit these systems by binding to the transcriptional regulators LasR and PqsR.[1][2][3][4][5] Mechanistic studies, including Surface Plasmon Resonance (SPR) and molecular docking, have confirmed a strong binding affinity, particularly to PqsR.[1] By occupying the binding sites of these regulators, compound A9 prevents the native autoinducer molecules from activating the downstream transcription of virulence genes.[1]

Below is a diagram illustrating the inhibitory action of Compound A9 on the P. aeruginosa quorum sensing pathway.

Biological Activity and Efficacy

The efficacy of this compound has been quantified through various bioassays targeting key virulence factors and pathogenic behaviors of P. aeruginosa. The compound significantly reduces virulence without affecting bacterial growth, making it a promising anti-virulence agent.[1]

Quantitative Data Summary

| Assay Target | Concentration of A9 | Result | Reference |

| Biofilm Formation | 160 µg/mL | Significant reduction in PAO1 biofilm | [6] |

| Gene Expression | Not Specified | Significant inhibition of lasB, rhlA, and pqsA | [1] |

| Pathogenicity (in vivo) | Not Specified | Attenuated pathogenicity in Galleria mellonella larvae | [1] |

Experimental Protocols

1. Biofilm Inhibition Assay:

-

Culture Preparation: A culture of P. aeruginosa PAO1 is grown overnight in LB broth. The culture is then diluted to a specific optical density (e.g., OD₆₀₀ = 0.1).

-

Treatment: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate. Compound A9, dissolved in a suitable solvent (like DMSO), is added to the wells at various concentrations (e.g., 160 µg/mL). A solvent control is also included.

-

Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow biofilm formation.

-

Quantification: After incubation, the planktonic (free-floating) bacteria are gently removed. The remaining biofilm is washed with a phosphate-buffered saline (PBS) solution. The biofilm is then stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Analysis: Excess stain is washed off, and the bound crystal violet is solubilized with 30% acetic acid or ethanol. The absorbance is measured using a plate reader at a wavelength of ~590 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

2. Virulence Factor Quantification (e.g., Elastase, Pyocyanin):

-

Culture and Treatment: P. aeruginosa is grown in a suitable medium (e.g., Pseudomonas P broth for pyocyanin) in the presence and absence of Compound A9.

-

Elastase Assay: The supernatant from the bacterial culture is collected by centrifugation. The elastolytic activity is measured by adding the supernatant to a solution of Elastin-Congo Red. The mixture is incubated, and the reaction is stopped. The absorbance of the supernatant is read at ~495 nm after centrifugation to measure the release of the dye.

-

Pyocyanin Assay: Pyocyanin is extracted from the culture supernatant using chloroform, followed by back-extraction into an acidic aqueous solution (0.2 M HCl). The absorbance of the pink/red solution is measured at 520 nm.

3. Reverse Transcription Quantitative PCR (RT-qPCR):

-

RNA Extraction: P. aeruginosa is cultured with and without Compound A9. Total RNA is extracted from the bacterial cells using a commercial RNA purification kit.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. Complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme and random primers.

-

qPCR: The qPCR reaction is set up using the synthesized cDNA, specific primers for target virulence genes (lasB, rhlA, pqsA), and a reference housekeeping gene (e.g., rpoD). The reaction is performed in a qPCR instrument using a SYBR Green-based detection method.

-

Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels in the treated samples to the untreated controls.

The overall workflow for the discovery and evaluation of this compound is depicted in the diagram below.

References

- 1. Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibacterial agent 210_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A9 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

Unveiling the Molecular Targets of Antibacterial Agent 210: A Technical Guide

For Immediate Release

GUANGZHOU, China – December 10, 2025 – A comprehensive technical guide has been compiled detailing the identification of the molecular targets of Antibacterial Agent 210, a novel amide derivative compound also known as compound A9. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, outlining the mechanism of action and experimental validation of this promising quorum sensing inhibitor against the opportunistic pathogen Pseudomonas aeruginosa.

This compound has been identified as a potent inhibitor of the P. aeruginosa quorum sensing (QS) systems, which are critical for the regulation of virulence factors and biofilm formation. This agent primarily targets the transcriptional regulators LasR and PqsR, with a notable preference for PqsR. The inhibition of these key signaling proteins disrupts the bacterial communication network, leading to a significant reduction in pathogenic phenotypes.

This guide summarizes the key quantitative data, details the experimental protocols used for target validation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effects of this compound (compound A9) on P. aeruginosa virulence and its binding affinity to the target receptors have been quantified through a series of bioassays and biophysical measurements.

| Parameter | Method | Target/Effect | Result | Reference |

| Virulence Factor Inhibition | ||||

| Pyocyanin (B1662382) Production IC50 | Spectrophotometry | Inhibition of pyocyanin synthesis | Data not available in abstract | [1] |

| Elastase Activity IC50 | Elastin-Congo Red Assay | Inhibition of LasB elastase activity | Data not available in abstract | [1] |

| Biofilm Formation Inhibition | Crystal Violet Staining | Reduction of biofilm biomass | Data not available in abstract | [1] |

| Binding Affinity | ||||

| KD for PqsR | Surface Plasmon Resonance (SPR) | Binding affinity to PqsR | Data not available in abstract | [1] |

| KD for LasR | Surface Plasmon Resonance (SPR) | Binding affinity to LasR | Data not available in abstract | [1] |

| Gene Expression | ||||

| lasB expression | RT-qPCR | Relative gene expression change | Significantly inhibited | [1] |

| rhlA expression | RT-qPCR | Relative gene expression change | Significantly inhibited | [1] |

| pqsA expression | RT-qPCR | Relative gene expression change | Significantly inhibited | [1] |

Note: Specific quantitative values were not available in the abstract of the primary research article. The table reflects the reported significant inhibition and binding.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by this compound and the general workflow for its target identification.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the identification of the molecular targets of this compound.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol outlines the procedure to assess the direct binding of this compound to the purified LasR and PqsR proteins.

-

Instrumentation: A Biacore SPR instrument (or equivalent).

-

Sensor Chip: CM5 sensor chip.

-

Protein Immobilization:

-

Purified LasR and PqsR proteins are immobilized on separate flow cells of the sensor chip using standard amine coupling chemistry.

-

Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

-

Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.

-

-

Binding Assay:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

-

Inject the different concentrations of the compound over the flow cells containing the immobilized proteins at a constant flow rate.

-

Monitor the change in response units (RU) in real-time to observe association and dissociation phases.

-

Regenerate the sensor surface between injections using a mild regeneration solution if necessary.

-

-

Data Analysis:

-

The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The equilibrium dissociation constant (KD) is determined by fitting the steady-state binding data to a 1:1 Langmuir binding model.

-

Real-Time Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol is used to quantify the effect of this compound on the expression of quorum sensing-regulated genes in P. aeruginosa.

-

Bacterial Culture and Treatment:

-

Grow P. aeruginosa PAO1 to the mid-logarithmic phase in a suitable medium (e.g., LB broth).

-

Treat the bacterial cultures with different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cultures for a defined period to allow for changes in gene expression.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest bacterial cells by centrifugation and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove genomic DNA contamination.

-

Quantify the extracted RNA and assess its purity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers.

-

-

qPCR Amplification:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (lasB, rhlA, pqsA) and a reference gene (e.g., rpoD), and a SYBR Green master mix.

-

Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in the treated and control samples.

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Molecular Docking

This computational method was employed to predict the binding mode of this compound within the ligand-binding domains of LasR and PqsR.

-

Software: Standard molecular docking software such as AutoDock, Glide, or GOLD.

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structures of LasR and PqsR from the Protein Data Bank (PDB) or use homology models if crystal structures are unavailable.

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Generate the 3D structure of this compound and optimize its geometry using a molecular modeling program.

-

-

Docking Simulation:

-

Define the binding site on the receptor proteins, typically based on the location of the co-crystallized native ligand.

-

Perform the docking simulation to generate a series of possible binding poses of the compound within the defined binding site.

-

Score the generated poses based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding and inhibition.

-

This technical guide provides a foundational understanding of the molecular target identification of this compound. The methodologies and findings presented herein are crucial for the further development of this compound as a potential anti-virulence therapeutic agent against Pseudomonas aeruginosa.

References

Preliminary Cytotoxicity Profile of Antibacterial Agent 210: A Technical Guide

Disclaimer: As "Antibacterial Agent 210" is a designation not found in publicly available scientific literature, this document serves as a representative technical guide. The data and experimental details presented herein are illustrative, based on established methodologies and typical results for novel antibacterial compounds, to provide a framework for assessing the preliminary cytotoxicity of such an agent.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the initial safety assessment of a hypothetical antibacterial compound, "Agent 210." The document outlines standard experimental protocols, presents data in a structured format, and visualizes key processes to facilitate a comprehensive understanding of the agent's cytotoxic potential.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound was evaluated against a panel of human cell lines to determine its potential for off-target effects. The following tables summarize the key quantitative data obtained from these assays.

Table 1: Cell Viability (MTT Assay) after 24-hour Exposure to Agent 210

| Cell Line | Agent 210 Concentration (µg/mL) | Mean Percent Viability (%) | Standard Deviation |

| HEK-293 | 10 | 98.2 | ± 2.1 |

| 50 | 91.5 | ± 3.4 | |

| 100 | 85.7 | ± 4.0 | |

| HepG2 | 10 | 95.4 | ± 2.8 |

| 50 | 88.1 | ± 3.9 | |

| 100 | 79.3 | ± 4.5 | |

| A549 | 10 | 99.1 | ± 1.9 |

| 50 | 92.3 | ± 3.1 | |

| 100 | 88.0 | ± 3.7 |

Table 2: Membrane Integrity (LDH Release Assay) after 24-hour Exposure to Agent 210

| Cell Line | Agent 210 Concentration (µg/mL) | Percent Cytotoxicity (%) | Standard Deviation |

| HEK-293 | 10 | 2.1 | ± 0.5 |

| 50 | 8.9 | ± 1.2 | |

| 100 | 15.4 | ± 2.1 | |

| HepG2 | 10 | 4.6 | ± 0.8 |

| 50 | 12.3 | ± 1.8 | |

| 100 | 21.1 | ± 2.9 | |

| A549 | 10 | 1.5 | ± 0.4 |

| 50 | 7.8 | ± 1.1 | |

| 100 | 12.5 | ± 1.9 |

Table 3: Apoptosis Induction (Caspase-3/7 Activity) after 12-hour Exposure to Agent 210

| Cell Line | Agent 210 Concentration (µg/mL) | Fold Increase in Caspase-3/7 Activity | Standard Deviation |

| HEK-293 | 10 | 1.2 | ± 0.2 |

| 50 | 2.5 | ± 0.4 | |

| 100 | 4.1 | ± 0.6 | |

| HepG2 | 10 | 1.5 | ± 0.3 |

| 50 | 3.8 | ± 0.5 | |

| 100 | 6.7 | ± 0.9 |

Experimental Protocols

Detailed methodologies for the key cytotoxicity experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3]

-

Cell Plating: Human cell lines (HEK-293, HepG2, A549) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (10, 50, 100 µg/mL). A vehicle control (e.g., DMSO) was also included. The plates were then incubated for 24 hours.

-

MTT Addition: Following treatment, 10 µL of a 5 mg/mL MTT solution in PBS was added to each well.[4] The plates were incubated for an additional 4 hours at 37°C.[1]

-

Solubilization: The medium was carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.[1][4] The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

-

Analysis: Percent cell viability was calculated relative to the vehicle-treated control cells.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5]

-

Cell Plating and Treatment: Cells were plated and treated with this compound as described in the MTT assay protocol.

-

Controls: Three sets of controls were prepared: 1) untreated cells for spontaneous LDH release, 2) vehicle-treated cells, and 3) cells treated with a lysis buffer to determine maximum LDH release.[6][7]

-

Supernatant Collection: After the 24-hour incubation, the plate was centrifuged at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.[6] A portion of the supernatant from each well was carefully transferred to a new 96-well plate.

-

LDH Reaction: A reaction mixture, typically containing lactate, NAD+, and a tetrazolium salt, was added to each well containing the supernatant.[8]

-

Incubation and Measurement: The plate was incubated at room temperature for up to 30 minutes, protected from light.[9] The formation of a colored formazan product was quantified by measuring the absorbance at 490 nm.[9]

-

Analysis: Percent cytotoxicity was calculated using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.

Apoptosis Induction: Caspase-3/7 Assay

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key effector caspases in the apoptotic pathway.[10][11]

-

Cell Plating and Treatment: Cells were plated and treated with this compound as described previously, typically for a shorter duration (e.g., 12 hours) to capture early apoptotic events.

-

Reagent Addition: A single reagent containing a pro-luminescent or pro-fluorescent caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) and cell lysis components was added directly to each well.[11]

-

Incubation: The plate was incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

-

Data Acquisition: The resulting luminescent or fluorescent signal, which is proportional to the amount of caspase-3/7 activity, was measured using a plate reader.[12]

-

Analysis: Data are typically presented as the fold change in signal relative to the untreated control cells.

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of a test compound.

Caption: General workflow for in vitro cytotoxicity testing.

Intrinsic Apoptosis Signaling Pathway

Drug-induced cytotoxicity often involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. The diagram below provides a simplified overview of this signaling cascade.[13][14]

Caption: Simplified intrinsic apoptosis signaling pathway.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]

- 9. cellbiologics.com [cellbiologics.com]

- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]

- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 12. stemcell.com [stemcell.com]

- 13. mdpi.com [mdpi.com]

- 14. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacokinetic Profile of Antibacterial Quorum Sensing Inhibitors: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens, such as Pseudomonas aeruginosa, presents a formidable challenge to global health. A promising therapeutic strategy to combat these infections is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a technical overview of the critical early pharmacokinetic considerations for the development of antibacterial agents targeting quorum sensing, with a focus on compounds analogous to "Antibacterial agent 210," a known inhibitor of the P. aeruginosa QS system.

While specific pharmacokinetic data for "this compound" is not publicly available, this document synthesizes key concepts and presents illustrative data for a hypothetical quorum sensing inhibitor (QSI), designated as QSI-X, to guide researchers in this field. The development of effective QS inhibitors is contingent not only on their potency against the bacterial target but also on their absorption, distribution, metabolism, and excretion (ADME) properties within the host.

Preclinical Pharmacokinetic Assessment of QSI-X

The primary objective of early pharmacokinetic studies is to characterize the disposition of a new chemical entity in a biological system. For a novel QSI, this involves in vivo studies in relevant animal models to determine key parameters that will inform dose selection, predict therapeutic efficacy, and identify potential liabilities.

Experimental Protocol: In Vivo Pharmacokinetic Study in a Murine Model

A fundamental study to characterize the pharmacokinetic profile of a QSI involves its administration to a rodent model, followed by the analysis of drug concentrations in plasma and target tissues over time.

Animal Model: Male BALB/c mice (n=3 per time point) Drug Formulation: QSI-X formulated in 10% DMSO, 40% PEG400, 50% Saline Administration Routes:

-

Intravenous (IV) bolus: 2 mg/kg

-

Oral (PO) gavage: 10 mg/kg Sample Collection: Blood samples were collected via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was separated by centrifugation. Bioanalytical Method: Plasma concentrations of QSI-X were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Summary of Pharmacokinetic Parameters for QSI-X

The following table summarizes the key pharmacokinetic parameters of QSI-X following intravenous and oral administration in mice.

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.083 | 1.0 |

| AUC0-t (ng·h/mL) | 2800 | 4200 |

| AUC0-∞ (ng·h/mL) | 2850 | 4350 |

| t1/2 (h) | 3.5 | 4.1 |

| CL (L/h/kg) | 0.70 | - |

| Vdss (L/kg) | 2.5 | - |

| F (%) | - | 30.7 |

Cmax : Maximum plasma concentration; Tmax : Time to reach Cmax; AUC0-t : Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-∞ : Area under the concentration-time curve from time 0 to infinity; t1/2 : Half-life; CL : Clearance; Vdss : Volume of distribution at steady state; F : Bioavailability.

Metabolism and Excretion of QSI-X

Understanding the metabolic fate and routes of elimination is crucial for predicting drug-drug interactions and potential toxicity. Early in vitro and in vivo studies are essential to elucidate these pathways.

Experimental Protocol: In Vitro Metabolic Stability

System: Mouse and Human Liver Microsomes Incubation: QSI-X (1 µM) was incubated with liver microsomes in the presence of NADPH at 37°C. Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes. Analysis: The disappearance of the parent compound was monitored by LC-MS/MS.

In Vitro Metabolic Stability Data

| Species | Intrinsic Clearance (CLint, µL/min/mg) | Half-life (t1/2, min) |

| Mouse | 120 | 15 |

| Human | 45 | 40 |

Proposed Metabolic Pathway of QSI-X

The primary metabolic pathways for many small molecule inhibitors involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes.

Caption: A potential metabolic pathway for a quorum sensing inhibitor.

Conclusion and Future Directions

The early characterization of the pharmacokinetic properties of novel quorum sensing inhibitors is a critical step in their development as potential therapeutics. The illustrative data for QSI-X highlights the importance of achieving adequate systemic exposure and a favorable metabolic profile. Future research should focus on optimizing the ADME properties of lead compounds to enhance their efficacy and safety. Furthermore, understanding the distribution of these agents to the site of infection, such as the lung in the case of P. aeruginosa infections, is paramount for clinical success. The integration of pharmacokinetic and pharmacodynamic modeling will be instrumental in predicting human doses and optimizing treatment regimens.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 210

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a cornerstone metric in the field of microbiology and infectious disease research. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The determination of MIC values is fundamental for the evaluation of new antimicrobial compounds, such as Antibacterial Agent 210, and for monitoring the emergence of antimicrobial resistance.[1][4] This document provides a comprehensive protocol for determining the MIC of this compound utilizing the broth microdilution method. This technique is widely accepted and aligns with the standards set forth by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[5]

Data Presentation

The efficacy of this compound is assessed against a panel of clinically significant bacterial strains. The hypothetical MIC values obtained from the assay are summarized in the table below for clear and concise interpretation.

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 4 |

| Enterococcus faecalis | Gram-positive | 29212 | 8 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 2 |

| Escherichia coli | Gram-negative | 25922 | 16 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 |

| Klebsiella pneumoniae | Gram-negative | 700603 | 16 |

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method involves the preparation of serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[6][7] Each well is subsequently inoculated with a standardized suspension of the test bacterium.[1] Following a specified incubation period, the plates are examined for any visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the agent that completely inhibits this visible growth.[2][6]

Materials and Reagents

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs

-

Multichannel and single-channel pipettes

-

Sterile pipette tips

-

Bacterial strains (e.g., ATCC quality control strains)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer (optional, for inoculum standardization)

-

Vortex mixer

Step-by-Step Protocol

1. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the selected colonies in sterile saline or PBS.

-

Use a vortex mixer to ensure a homogenous suspension.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This turbidity corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.[8]

-

Within 15 minutes of its preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][9]

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent. The concentration of this stock solution should be at least twice the highest concentration to be tested.

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the double-strength this compound solution to well 1.

-

Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Ensure thorough mixing by pipetting up and down several times.

-

Continue this serial dilution process from well 2 to well 10.

-

After mixing in well 10, discard 100 µL.

-

Well 11 will serve as the growth control (containing only the bacterial inoculum and broth), and well 12 will be the sterility control (containing only broth).[8]

3. Inoculation of the Microtiter Plate:

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11. This will bring the final volume in each well to 200 µL and will dilute this compound to its final test concentrations.

4. Incubation:

-

Cover the microtiter plate with a lid or an adhesive seal to prevent contamination and evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

5. Reading and Interpreting the Results:

-

Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading mirror or a light box can aid in this visual assessment.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[8]

Visualizations

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. en.iacld.com [en.iacld.com]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth microdilution susceptibility testing. [bio-protocol.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Note and Protocol: Preparation of Stock Solutions for Antibacterial Agent 210

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for the novel investigational compound, Antibacterial Agent 210. Adherence to this protocol is crucial for ensuring experimental reproducibility and accuracy.

Properties of this compound

Accurate stock solution preparation begins with understanding the fundamental properties of the compound. All quantitative data for this compound are summarized in the table below.

| Property | Value | Notes |

| Molecular Weight (MW) | 350.4 g/mol | Use this exact value for all molarity-based calculations. |

| Appearance | White to off-white crystalline powder | Visually inspect the powder before use for any signs of degradation. |

| Solubility (at 25°C) | >50 mg/mL in DMSO | DMSO is the recommended primary solvent for high-concentration stocks. |

| >30 mg/mL in Ethanol | Suitable for applications where DMSO may interfere with the assay. | |

| <0.1 mg/mL in Water | Considered insoluble in aqueous solutions for stock preparation. | |

| Purity | ≥98% (HPLC) | Certificate of Analysis should be consulted for batch-specific purity. |

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most in vitro antibacterial assays.

2.1 Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.7% purity

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, filter-equipped pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

2.2 Step-by-Step Procedure

-

Determine the Required Mass: Use the following formula to calculate the mass of this compound needed.

-

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000

-

Example Calculation for 1 mL of 10 mM stock:

-

Mass (mg) = 1 mL x 10 mM x 350.4 g/mol / 1000 = 3.504 mg

-

-

Weigh the Compound: Carefully weigh the calculated mass of the powder using an analytical balance. Tare the balance with the sterile tube/vial before adding the powder.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube or vial containing the powder. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

2.3 Storage and Stability

-

Storage Temperature: Store stock solution aliquots at -20°C or -80°C for long-term storage.

-

Stability: The stock solution is stable for up to 6 months when stored properly at -20°C. Avoid exposure to light by using amber vials or wrapping tubes in aluminum foil. Once an aliquot is thawed, it should be used immediately and any remainder discarded.

Calculations for Various Stock Concentrations

To aid in experimental design, the following table provides pre-calculated mass requirements for commonly used stock concentrations and volumes.

| Desired Concentration (mM) | Volume to Prepare | MW ( g/mol ) | Mass of Agent 210 Required (mg) |

| 1 | 1 mL | 350.4 | 0.350 mg |

| 10 | 1 mL | 350.4 | 3.504 mg |

| 10 | 5 mL | 350.4 | 17.52 mg |

| 25 | 1 mL | 350.4 | 8.76 mg |

| 50 | 1 mL | 350.4 | 17.52 mg |

Application Workflow and Mechanism of Action

4.1 Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The prepared stock solution is typically used to perform serial dilutions in culture media to determine the minimum inhibitory concentration (MIC) against various bacterial strains. The workflow below illustrates this process.

4.2 Hypothetical Mechanism: Inhibition of Bacterial Quorum Sensing

This compound is hypothesized to function by inhibiting a key kinase in a bacterial quorum sensing pathway. This pathway allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. By blocking this signaling, Agent 210 prevents the expression of pathogenic factors.

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

-

DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Exercise extreme caution when handling DMSO solutions.

Application Notes and Protocols: Antibacterial Agent 210 for Gram-Positive Infections

For Research Use Only

Introduction

Antibacterial Agent 210 is a novel synthetic molecule demonstrating potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, targeting bacterial cell wall synthesis, makes it a promising candidate for further investigation in the development of new therapies for challenging Gram-positive infections. These application notes provide an overview of its in vitro and in vivo activity and detailed protocols for its evaluation.

Mechanism of Action

This compound acts by inhibiting the transglycosylation step in peptidoglycan synthesis. This action effectively blocks the formation of the bacterial cell wall, leading to cell lysis and death.[1] The high specificity of this agent for bacterial enzymes ensures minimal off-target effects on mammalian cells, which lack a peptidoglycan cell wall.[2]

Caption: Proposed mechanism of action for this compound.

In Vitro Activity

The in vitro potency of this compound was evaluated against a panel of clinically relevant Gram-positive pathogens using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | Phenotype | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 |

| Staphylococcus aureus BAA-1717 | Methicillin-Resistant (MRSA) | 1 |

| Staphylococcus epidermidis ATCC 12228 | Coagulase-Negative Staphylococci | 0.25 |

| Streptococcus pneumoniae ATCC 49619 | Penicillin-Susceptible | 0.12 |

| Streptococcus pneumoniae Clinical Isolate | Penicillin-Resistant | 0.5 |

| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | 2 |

| Enterococcus faecium Clinical Isolate | Vancomycin-Resistant (VRE) | 4 |

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a murine thigh infection model using a methicillin-resistant Staphylococcus aureus (MRSA) strain.

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (MRSA)

| Treatment Group | Dose (mg/kg) | Mean Bacterial Burden (log10 CFU/thigh) ± SD | Reduction vs. Vehicle (log10 CFU) |

| Vehicle (Saline) | - | 7.8 ± 0.3 | - |

| This compound | 10 | 5.2 ± 0.4 | 2.6 |

| This compound | 20 | 3.9 ± 0.5 | 3.9 |

| Vancomycin (Comparator) | 20 | 4.1 ± 0.4 | 3.7 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the CLSI for antimicrobial susceptibility testing.[3][5]

-

Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[3] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[5]

-

Reading Results: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[6]

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in reducing bacterial burden in infected tissue.

-

Animal Acclimatization: House female ICR mice (6-8 weeks old) for at least 3 days prior to the experiment with free access to food and water.

-

Induction of Neutropenia (Optional): To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

-

Inoculum Preparation: Grow the desired bacterial strain (e.g., MRSA) to mid-log phase, wash with sterile saline, and dilute to the target concentration (e.g., 2 x 10^6 CFU/mL).

-

Infection: Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each mouse.

-

Treatment: At 2 hours post-infection, administer this compound, a vehicle control, or a comparator antibiotic via the desired route (e.g., subcutaneous or intravenous).

-

Euthanasia and Tissue Harvest: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle.

-

Bacterial Enumeration: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar).

-

Data Analysis: Following incubation, count the colonies on the plates to determine the number of CFU per thigh. Calculate the mean log10 CFU/thigh for each treatment group.

Caption: Workflow for the murine thigh infection model.

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Ordering Information

| Product Name | Catalog Number | Quantity |

| This compound | AGT-210-10MG | 10 mg |

| This compound | AGT-210-50MG | 50 mg |

References

- 1. microbiologyclass.net [microbiologyclass.net]

- 2. youtube.com [youtube.com]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. apec.org [apec.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 210

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill curve assay is a critical in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent.[1][2] It provides detailed information on the rate and extent of bacterial killing over time, which helps in classifying an agent as bactericidal or bacteriostatic.[1][2][3] A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][2][3][4][5] A bacteriostatic effect is characterized by a < 3-log10 reduction in the initial bacterial count.[1]

This document provides a comprehensive protocol for performing a time-kill curve assay for Antibacterial Agent 210, a compound identified as a Pseudomonas aeruginosa quorum sensing inhibitor (QSI).[6] Agent 210 is known to inhibit quorum sensing systems by binding with LasR and PqsR, with a particular affinity for PqsR.[6] This assay is essential for the preclinical evaluation of this novel antibiotic and for understanding its potential therapeutic efficacy.

Key Concepts

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is a prerequisite for a time-kill assay.

-

Bactericidal Activity: The ability of an antimicrobial agent to kill bacteria.[3] A 99.9% reduction in the inoculum is the generally accepted definition of bactericidal activity.[3]

-

Bacteriostatic Activity: The ability of an antimicrobial agent to inhibit the growth and reproduction of bacteria.[3]

-

Log Reduction: A measure of how thoroughly a decontamination process reduces the concentration of a contaminant. A 3-log reduction corresponds to a 99.9% kill rate.[3][4]

Experimental Protocol

This protocol is based on the standardized methods for assessing antimicrobial activity, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and ASTM E2315.[3][7][8][9]

1. Materials and Reagents

-

Bacterial Strain: Log-phase culture of the test organism (e.g., Pseudomonas aeruginosa ATCC 15442).[8]

-

This compound: Stock solution of known concentration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Plating Medium: Tryptic Soy Agar (TSA) or other suitable solid agar.

-

Sterile Saline or Phosphate-Buffered Saline (PBS): 0.9% NaCl solution for dilutions.

-

Neutralizing Broth: A suitable medium to inactivate the antimicrobial agent upon sampling (e.g., Dey-Engley neutralizing broth). This must be validated for effectiveness.[4]

-

Sterile test tubes, flasks, and micropipette tips.

-

Micropipettes.

-

Incubator (37°C), with shaking capabilities.

-

Spectrophotometer.

-

Vortex mixer.

-

Sterile petri dishes.

-

Automated colony counter or manual counting equipment.

2. Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[1]

-

Inoculate the colonies into a tube of CAMHB.

-

Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).[1][2]

-

Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum concentration of approximately 5 x 10⁵ CFU/mL.[2]

-

Verify the initial inoculum concentration by performing a viable count (plating serial dilutions) at time zero (T=0).

3. Assay Setup

-

Prepare a series of tubes containing CAMHB with this compound at concentrations corresponding to fractions and multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.[1][3]

-

Dispense the prepared bacterial inoculum into each tube to achieve the final target density of ~5 x 10⁵ CFU/mL.[2]

-

Incubate all tubes at 37°C, with constant shaking (e.g., 150 rpm) to ensure aeration and prevent bacterial settling.

4. Sampling and Viable Counting

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[1]

-

Immediately transfer the aliquot into a neutralizing broth to stop the action of the antibacterial agent.[4]

-

Perform serial 10-fold dilutions of the neutralized sample in sterile saline or PBS.[1]

-

Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.[1]

5. Data Analysis

-

Calculate the CFU/mL for each time point and concentration using the formula:

-

CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)[1]

-

-

Transform the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.[1][10]

Data Presentation

The results of the time-kill curve assay should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa ATCC 15442 | 4 |

| Staphylococcus aureus ATCC 6538 | 16 |

(Note: Data are hypothetical and for illustrative purposes only.)

Table 2: Time-Kill Curve Data for this compound against P. aeruginosa (MIC = 4 µg/mL)

| Time (hours) | Growth Control | 0.5x MIC (2 µg/mL) | 1x MIC (4 µg/mL) | 2x MIC (8 µg/mL) | 4x MIC (16 µg/mL) |

| 0 | 5.71 | 5.70 | 5.72 | 5.71 | 5.70 |

| 2 | 6.55 | 5.41 | 4.85 | 4.15 | 3.55 |

| 4 | 7.43 | 5.10 | 3.99 | 3.01 | <2.00 |

| 6 | 8.21 | 4.95 | 3.15 | <2.00 | <2.00 |

| 8 | 8.95 | 5.05 | 2.88 | <2.00 | <2.00 |

| 12 | 9.10 | 5.85 | 3.50 | <2.00 | <2.00 |

| 24 | 9.25 | 6.75 | 4.65 | <2.00 | <2.00 |

(Note: All values are expressed as mean Log10 CFU/mL. <2.00 indicates the lower limit of detection.)

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action for this compound.

Caption: Experimental workflow for the time-kill curve assay.

Caption: Proposed mechanism of this compound via quorum sensing inhibition.

Interpretation of Results

-

Growth Control: The bacterial count in the growth control tube should increase over time, confirming the viability of the inoculum and appropriate growth conditions.

-

Bacteriostatic Activity: If a concentration of Agent 210 maintains the bacterial count at or near the initial inoculum level (a < 3-log10 reduction) over 24 hours, it is considered bacteriostatic.[1]

-

Bactericidal Activity: If a concentration of Agent 210 causes a ≥ 3-log10 reduction in CFU/mL from the initial inoculum, it is considered bactericidal.[3][4] The rate of killing can be observed by how quickly this reduction occurs.

-

Regrowth: In some cases, after an initial reduction in bacterial count, regrowth may occur. This can be indicative of the degradation of the compound or the development of resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. emerypharma.com [emerypharma.com]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iscacosmetictesting.com [iscacosmetictesting.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. ASTM E2315-23-Assessment of Antimicrobial Activity Using a Time-Kill Procedure. - IVAMI [ivami.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Antibacterial Agent 210 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 210 (also known as compound A9) is an amide derivative identified as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa.[1] It exerts its effect by binding to the LasR and PqsR proteins, which are key regulators of virulence factor expression in this pathogenic bacterium.[1] The ability to accurately quantify this compound in biological matrices is paramount for preclinical and clinical studies, enabling the characterization of its pharmacokinetic and pharmacodynamic (PK/PD) properties.

These application notes provide a comprehensive overview of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma and tissue homogenates. The protocols detailed below are based on established methodologies for the quantification of small molecule antibacterial agents in biological samples.[2][3][4][5]

Quantitative Data Summary